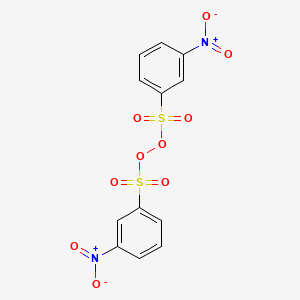
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester is a chemical compound with the molecular formula C12H14O5 It is known for its unique structure, which includes an oxirane ring and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable epoxide precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The dimethoxyphenyl group may also contribute to its activity by interacting with specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-, ethyl ester
- Methyl 2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylate
Uniqueness
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester is unique due to its specific combination of an oxirane ring and a dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial processes.
Propiedades
Número CAS |
13605-37-3 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
methyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O5/c1-13(12(14)17-4)11(18-13)8-5-6-9(15-2)10(7-8)16-3/h5-7,11H,1-4H3 |
Clave InChI |
PRRYFHCYWNCYEL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




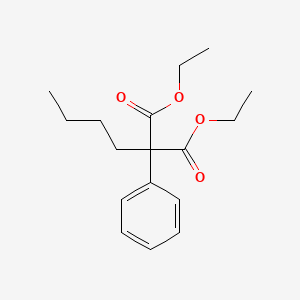
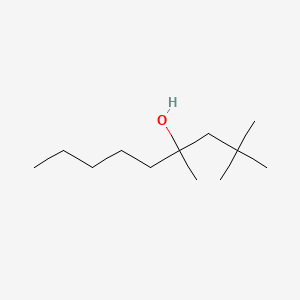
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)


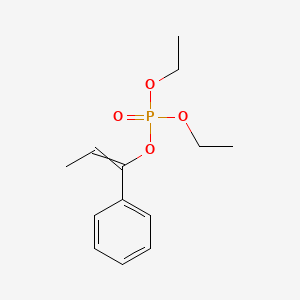
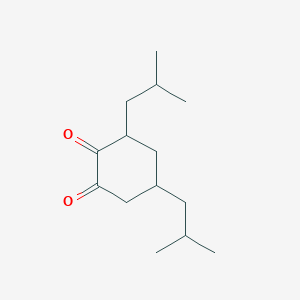

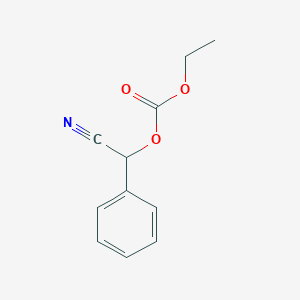

![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
